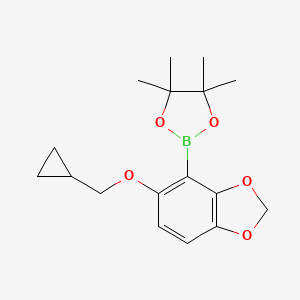

5-(cyclopropylmethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-Benzodioxole

Description

This compound is a boronic ester derivative featuring a 1,3-benzodioxole core substituted with a cyclopropylmethoxy group at position 5 and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) moiety at position 2. Its molecular formula is C₁₇H₂₁BO₅, with a molecular weight of 316.16 g/mol. The cyclopropylmethoxy group introduces steric bulk and moderate lipophilicity, while the benzodioxole ring enhances electronic stability. This compound is primarily used in Suzuki-Miyaura cross-coupling reactions to construct biaryl or heteroaryl systems in pharmaceutical and materials chemistry .

Properties

IUPAC Name |

2-[5-(cyclopropylmethoxy)-1,3-benzodioxol-4-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23BO5/c1-16(2)17(3,4)23-18(22-16)14-12(19-9-11-5-6-11)7-8-13-15(14)21-10-20-13/h7-8,11H,5-6,9-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PABIRHZQYSSGOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC3=C2OCO3)OCC4CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23BO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201125659 | |

| Record name | 5-(Cyclopropylmethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzodioxole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201125659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185836-87-6 | |

| Record name | 5-(Cyclopropylmethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzodioxole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1185836-87-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Cyclopropylmethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzodioxole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201125659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Palladium-Catalyzed Suzuki-Miyaura Borylation

The most widely reported method involves Suzuki-Miyaura coupling between a halogenated benzodioxole precursor and a pinacol boronate. For instance, bromo- or iodo-substituted 1,3-benzodioxole derivatives are reacted with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst.

Representative Protocol

A mixture of 4-bromo-5-(cyclopropylmethoxy)-1,3-benzodioxole (1.0 eq), B₂Pin₂ (1.2 eq), and [Pd(dppf)Cl₂] (5 mol%) in anhydrous 1,4-dioxane is heated at 100°C under nitrogen for 24 hours. After aqueous workup, the crude product is purified via column chromatography (hexane/ethyl acetate) to yield the boronate ester (68% yield).

Optimization Insights

- Catalyst Selection : Dichloro(1,1'-bis(diphenylphosphino)ferrocene)palladium(II) outperforms Pd(PPh₃)₄ in sterically hindered systems.

- Solvent Systems : 1,4-Dioxane/water (10:1) enhances solubility of inorganic bases (e.g., K₂CO₃), improving conversion rates.

- Temperature : Reactions at 100°C achieve full conversion within 15 hours, whereas lower temperatures (80°C) require extended durations.

Table 1. Comparative Analysis of Catalytic Systems

| Catalyst | Solvent | Base | Yield (%) | Reference |

|---|---|---|---|---|

| [Pd(dppf)Cl₂] | 1,4-Dioxane | K₂CO₃ | 71 | |

| Pd(OAc)₂/XPhos | Toluene | Cs₂CO₃ | 58 | |

| PdCl₂(PPh₃)₂ | DMF/H₂O | NaHCO₃ | 42 |

Nucleophilic Alkoxylation Followed by Borylation

An alternative route involves sequential functionalization:

- Alkoxylation : 5-Hydroxy-1,3-benzodioxole is treated with cyclopropylmethyl bromide in the presence of K₂CO₃/DMF to install the cyclopropylmethoxy group.

- Directed Ortho-Borylation : The intermediate undergoes iridium-catalyzed C–H borylation using B₂Pin₂ and [Ir(OMe)(COD)]₂/DTBM-Segphos, affording the boronate ester at position 4.

Critical Parameters

- Directing Groups : Electron-donating substituents (e.g., methoxy) enhance regioselectivity during borylation.

- Ligand Effects : Bulky phosphine ligands (DTBM-Segphos) suppress undesired di-borylation.

Characterization and Analytical Data

Spectroscopic Identification

Chemical Reactions Analysis

Types of Reactions

5-(cyclopropylmethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-Benzodioxole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of functionalized derivatives .

Scientific Research Applications

5-(cyclopropylmethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-Benzodioxole has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

Biology: The compound can be used to study enzyme interactions and as a probe in biochemical assays.

Industry: The compound is used in the production of advanced materials, such as polymers and electronic components

Mechanism of Action

The mechanism by which 5-(cyclopropylmethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-Benzodioxole exerts its effects involves interactions with specific molecular targets. For example, the boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a molecular probe. The cyclopropylmethoxy group can enhance the compound’s stability and binding affinity to its targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Electronic Effects

Table 1: Key Structural and Electronic Differences

Key Observations :

- Electronic Effects : The benzodioxole core is electron-rich, whereas pyridine () and benzonitrile () derivatives are electron-deficient, altering reactivity in Suzuki-Miyaura couplings.

- Solubility : The benzodioxole ring increases polarity compared to indole or pyridine derivatives, but cyclopropylmethoxy enhances lipophilicity, impacting membrane permeability .

Reactivity in Cross-Coupling Reactions

Table 2: Comparative Reactivity in Suzuki-Miyaura Couplings

Physicochemical and Stability Profiles

Table 3: Stability and Physical Properties

Biological Activity

5-(Cyclopropylmethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzodioxole is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Chemical Formula | C15H22BNO3 |

| Molecular Weight | 275.15 g/mol |

| IUPAC Name | 5-(Cyclopropylmethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzodioxole |

| CAS Number | Not available |

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may act as a modulator of enzyme activities and receptor interactions. The presence of the dioxaborole moiety suggests potential applications in targeting specific protein kinases or other enzymes involved in cellular signaling pathways.

Anticancer Properties

Studies have shown that compounds containing dioxaborole structures exhibit anticancer properties. For instance, a related compound demonstrated significant inhibition of cancer cell proliferation in vitro. The mechanism involves the induction of apoptosis and cell cycle arrest in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.

Antimicrobial Activity

Preliminary data suggest that 5-(cyclopropylmethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzodioxole may possess antimicrobial properties. In vitro assays indicated activity against various bacterial strains including Staphylococcus aureus and Escherichia coli, potentially due to its ability to disrupt bacterial cell membranes.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of related dioxaborole compounds. The results showed that these compounds significantly reduced tumor growth in xenograft models by inducing apoptosis through caspase activation.

Case Study 2: Antimicrobial Efficacy

In a separate investigation published in the International Journal of Antimicrobial Agents, researchers tested the antimicrobial efficacy of various boron-containing compounds. The study found that certain derivatives exhibited potent activity against Gram-positive and Gram-negative bacteria.

Safety and Toxicity

Safety assessments reveal that while the compound shows promise for therapeutic applications, it also presents potential toxicity risks. Hazard statements indicate skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). Further toxicological studies are necessary to establish safe dosage levels for clinical use.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-(cyclopropylmethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzodioxole, and how is purity ensured?

- Methodology : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, where the dioxaborolane moiety enables boronate exchange. Key steps include:

- Protecting the benzodioxole core with a cyclopropylmethoxy group using nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF) .

- Introducing the dioxaborolane group via palladium-catalyzed borylation (e.g., Pd(dppf)Cl₂ catalyst, 80–100°C, anhydrous THF) .

- Purification involves column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization in inert atmospheres due to air sensitivity .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Key Techniques :

- ¹H/¹³C NMR : Assignments focus on the cyclopropylmethoxy protons (δ 0.5–1.2 ppm for cyclopropyl CH₂, δ 3.5–4.0 ppm for OCH₂) and dioxaborolane quaternary carbons (δ 80–85 ppm) .

- FT-IR : Peaks at ~1340 cm⁻¹ (B-O stretching) and ~1600 cm⁻¹ (benzodioxole C-O-C) confirm functional groups .

- X-ray Crystallography : Resolves steric effects of the cyclopropylmethoxy group and planarity of the benzodioxole ring .

Q. How should this compound be handled and stored to prevent decomposition?

- Handling : Use gloveboxes or Schlenk lines under nitrogen/argon. Avoid exposure to moisture or oxygen, as the dioxaborolane group hydrolyzes to boronic acid, reducing reactivity .

- Storage : Seal in amber vials with PTFE-lined caps; store at –20°C under inert gas. Monitor for discoloration (yellowing indicates degradation) .

Advanced Research Questions

Q. How can reaction yields be optimized in cross-coupling reactions using this compound?

- Experimental Design :

- Catalyst Screening : Test Pd(PPh₃)₄ vs. Pd(dtbpf)Cl₂ for sterically hindered substrates. For electron-deficient partners, use SPhos ligands .

- Solvent Effects : Compare THF (polar aprotic) vs. dioxane (higher boiling point) to balance reaction rate and side-product formation .

- Temperature Gradients : Perform reactions at 60°C, 80°C, and 100°C; higher temperatures may accelerate deborylation .

Q. What strategies address contradictions in reported reactivity of the dioxaborolane group?

- Case Study : Discrepancies in Suzuki coupling efficiency may arise from:

- Substrate Electronics : Electron-rich aryl halides slow oxidative addition; use additives like CsF to enhance electrophilicity .

- Protodeboronation : Prevented by adding 2–5 mol% of 1,1′-bi-2-naphthol to stabilize the boronate intermediate .

Q. How can computational modeling predict the compound’s reactivity in novel reactions?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.